18-Carboxy dinor Leukotriene B4

Description

Properties

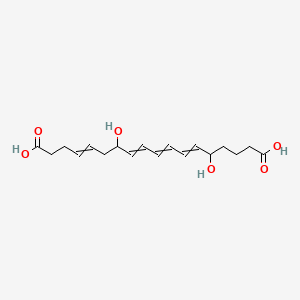

IUPAC Name |

7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRIIHRGMKHPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 18-Carboxy dinor Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the host's defense mechanisms and the pathogenesis of various inflammatory diseases. The biological activity of LTB4 is tightly regulated through its metabolic inactivation. A key catabolic pathway involves the formation of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a metabolite that is significantly less biologically active. This technical guide provides a comprehensive overview of the biosynthesis pathway of 18-COOH-dinor-LTB4, detailing the enzymatic steps, intermediates, and relevant quantitative data. Furthermore, it outlines key experimental protocols for studying this pathway and includes visual representations of the core processes.

The Biosynthesis Pathway of this compound

The conversion of Leukotriene B4 to 18-Carboxy dinor LTB4 is a multi-step process that primarily occurs in two distinct cellular compartments: the endoplasmic reticulum and peroxisomes. The pathway can be broadly divided into two main stages: ω-oxidation followed by β-oxidation.

Stage 1: ω-Oxidation of Leukotriene B4

The initial phase of LTB4 metabolism is ω-oxidation, which takes place at the terminal methyl group (ω-carbon) of the fatty acid chain. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions to increase the polarity of the LTB4 molecule, facilitating its further metabolism and excretion.

-

Hydroxylation of LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4): The first and rate-limiting step in ω-oxidation is the hydroxylation of LTB4 at the C20 position to form 20-OH-LTB4. This reaction is catalyzed by specific members of the Cytochrome P450 family of enzymes, predominantly CYP4F3A in human neutrophils.[1][2][3] This enzyme exhibits a high affinity for LTB4.[4]

-

Oxidation of 20-OH-LTB4 to 20-oxo-LTB4: The newly formed hydroxyl group of 20-OH-LTB4 is then oxidized to an aldehyde, yielding 20-oxo-LTB4 (also referred to as 20-aldehyde LTB4). This reaction is also catalyzed by the CYP4F enzymes.[5][6]

-

Oxidation of 20-oxo-LTB4 to 20-carboxy-LTB4 (20-COOH-LTB4): The final step of ω-oxidation is the oxidation of the aldehyde group of 20-oxo-LTB4 to a carboxylic acid, resulting in the formation of 20-COOH-LTB4. This reaction is primarily catalyzed by an aldehyde dehydrogenase (ALDH) , which can utilize NAD+ as a cofactor.[5][7]

Stage 2: Peroxisomal β-Oxidation of 20-Carboxy-LTB4

Once 20-COOH-LTB4 is formed, it undergoes chain shortening via the β-oxidation pathway within peroxisomes.[8][9] This process involves a cycle of four enzymatic reactions that results in the removal of a two-carbon unit (acetyl-CoA) from the carboxyl end of the fatty acid chain.

-

Activation to 20-carboxy-LTB4-CoA: Before entering the β-oxidation spiral, the dicarboxylic acid 20-COOH-LTB4 must be activated to its coenzyme A (CoA) thioester, 20-carboxy-LTB4-CoA . This activation is catalyzed by a dicarboxylyl-CoA synthetase , an enzyme typically found in the endoplasmic reticulum or peroxisomal membrane.[10][11][12]

-

Dehydrogenation by Acyl-CoA Oxidase: The first step of peroxisomal β-oxidation is the introduction of a double bond between the α- and β-carbons of 20-carboxy-LTB4-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX) , which uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂) as a byproduct.[6][13][14]

-

Hydration by 2-Enoyl-CoA Hydratase: The resulting trans-Δ²-enoyl-CoA is then hydrated by 2-enoyl-CoA hydratase , a component of the multifunctional enzyme (MFE), to form 3-hydroxyacyl-CoA.[1][10][15]

-

Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The 3-hydroxyacyl-CoA is subsequently oxidized to 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase , another activity of the multifunctional enzyme, using NAD+ as a cofactor.[3][16][17]

-

Thiolytic Cleavage by Thiolase: The final step is the cleavage of the 3-ketoacyl-CoA by thiolase , which releases a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA, in this case, 18-carboxy-dinor-LTB4-CoA .[9][11][18] The CoA ester is then hydrolyzed to yield the final product, This compound .

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that specific kinetic data for the peroxisomal β-oxidation of 20-COOH-LTB4-CoA are limited, and the values presented for these enzymes are often derived from studies using other dicarboxylic acid substrates of similar chain length.

| Enzyme | Substrate | Km | Vmax | Source |

| ω-Oxidation | ||||

| LTB4 ω-hydroxylase (CYP4F3A) | Leukotriene B4 | 0.6 µM | - | [19] |

| Aldehyde Dehydrogenase | 20-oxo-LTB4 | 2.4 ± 0.8 µM | 813.9 ± 136.6 pmol/min/mg | [5] |

| Peroxisomal β-Oxidation | ||||

| Acyl-CoA Oxidase | Dodecanedioyl-CoA (C12) | - | Similar for C6-C12 dicarboxylates | [13] |

| 2-Enoyl-CoA Hydratase | General trans-2-enoyl-CoA | - | - | [1][10] |

| 3-Hydroxyacyl-CoA Dehydrogenase | General (S)-3-hydroxyacyl-CoA | - | - | [3][16] |

| Thiolase | General 3-ketoacyl-CoA | - | - | [11][18] |

Note: The half-life of LTB4 in reaction mixtures containing human polymorphonuclear leukocytes has been reported to be approximately 4 minutes.[7]

Experimental Protocols

This section outlines the general methodologies for the key experiments used to investigate the this compound biosynthesis pathway.

Analysis of LTB4 and its Metabolites by HPLC and Mass Spectrometry

Objective: To separate and quantify LTB4 and its metabolites, including 20-OH-LTB4, 20-COOH-LTB4, and 18-COOH-dinor-LTB4.

Methodology:

-

Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma) are subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich for the lipid mediators.

-

High-Performance Liquid Chromatography (HPLC): The extracted samples are separated by reverse-phase HPLC. A C18 column is typically used with a gradient elution system, often involving a mobile phase of methanol, water, and acetic acid.[3][13]

-

Detection:

-

UV Detection: LTB4 and its metabolites containing the conjugated triene system exhibit a characteristic UV absorbance maximum around 270-280 nm. A photodiode array (PDA) detector can be used to obtain full UV spectra for peak identification.

-

Mass Spectrometry (MS): For definitive identification and sensitive quantification, HPLC is coupled to a mass spectrometer (LC-MS/MS). Electrospray ionization (ESI) in the negative ion mode is commonly used. Specific parent and fragment ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM).[10]

-

In Vitro Enzyme Assays

Objective: To measure the activity of the enzymes involved in the biosynthesis pathway.

-

LTB4 ω-hydroxylase (CYP4F3A) Assay:

-

Source: Microsomes isolated from cells expressing CYP4F3A (e.g., human neutrophils, recombinant expression systems).

-

Reaction Mixture: The reaction typically contains isolated microsomes, LTB4 as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., phosphate buffer, pH 7.4).[20]

-

Analysis: The reaction is stopped, and the products (20-OH-LTB4) are extracted and analyzed by HPLC or LC-MS/MS as described above.

-

-

Aldehyde Dehydrogenase Assay:

-

Source: Microsomal fractions from relevant cells.

-

Reaction Mixture: The assay mixture includes microsomes, 20-oxo-LTB4 as the substrate, and NAD+ as a cofactor.[5]

-

Analysis: The formation of 20-COOH-LTB4 is monitored over time using HPLC or LC-MS/MS.

-

Isolation of Peroxisomes and Measurement of β-Oxidation

Objective: To study the β-oxidation of 20-COOH-LTB4 in its native cellular compartment.

Methodology:

-

Peroxisome Isolation: Peroxisomes can be isolated from tissues (e.g., liver) or cultured cells by differential centrifugation followed by density gradient centrifugation (e.g., using a Nycodenz or Percoll gradient).[13] The purity of the isolated peroxisomes should be assessed by marker enzyme analysis (e.g., catalase for peroxisomes, succinate dehydrogenase for mitochondria).

-

β-Oxidation Assay:

-

Substrate: 20-COOH-LTB4 is first converted to its CoA ester using a dicarboxylyl-CoA synthetase.

-

Reaction: The isolated peroxisomes are incubated with 20-COOH-LTB4-CoA in a reaction buffer containing necessary cofactors such as ATP, CoA, NAD+, and FAD.[8]

-

Analysis: The reaction products, including 18-COOH-dinor-LTB4-CoA and acetyl-CoA, can be analyzed by HPLC or LC-MS/MS. Alternatively, the production of NADH or H₂O₂ can be monitored spectrophotometrically.

-

Visualizations

Biosynthesis Pathway of this compound

Caption: The enzymatic cascade of 18-Carboxy dinor LTB4 biosynthesis.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for analyzing LTB4 and its metabolites.

Conclusion

The biosynthesis of this compound represents a critical pathway for the inactivation of the potent pro-inflammatory mediator, Leukotriene B4. This multi-step process, involving both ω-oxidation in the endoplasmic reticulum and β-oxidation in peroxisomes, is orchestrated by a series of specific enzymes. Understanding the intricacies of this pathway, including the kinetics of the involved enzymes and the methodologies to study them, is paramount for researchers and drug development professionals. Targeting the enzymes in this pathway could offer novel therapeutic strategies for modulating LTB4 levels and controlling inflammatory responses in various diseases. This guide provides a foundational understanding to facilitate further research and development in this important area of lipid mediator metabolism.

References

- 1. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relation of acyl transfer to the overall reaction of thiolase I from porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]

- 7. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiolase: A Versatile Biocatalyst Employing Coenzyme A-Thioester Chemistry for Making and Breaking C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiolase - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 18. InterPro [ebi.ac.uk]

- 19. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]

- 20. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Role of 18-Carboxy dinor Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to the initiation and amplification of acute inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. This technical guide provides a detailed examination of 18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4), a key terminal metabolite in the catabolic cascade of LTB4. While direct pharmacological data on 18-carboxy dinor LTB4 is scarce, its physiological role is understood as the culmination of a metabolic inactivation pathway designed to resolve LTB4-driven inflammation. This document details the metabolic pathway, the progressive loss of biological activity of LTB4 precursors, and the experimental protocols used to assess the function of these eicosanoids.

Introduction: The Role of Leukotriene B4 in Inflammation

Leukotriene B4 is an arachidonic acid derivative synthesized by myeloid cells in response to inflammatory stimuli.[1] It is a powerful chemoattractant for neutrophils, monocytes, and eosinophils, inducing their recruitment to sites of inflammation and activating their effector functions.[1] LTB4 exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1.[2][3] The LTB4-BLT1 signaling axis is a critical component of numerous inflammatory diseases, making the regulation of LTB4 levels a key therapeutic target.[3] The rapid catabolism of LTB4 into less active or inactive metabolites is the primary physiological mechanism for terminating its pro-inflammatory signals.

The Metabolic Inactivation of Leukotriene B4

The biological activity of LTB4 is attenuated through a multi-step enzymatic degradation process, primarily occurring in neutrophils and hepatocytes.[4][5] This pathway involves two main phases: ω-oxidation followed by β-oxidation.

-

ω-Oxidation: The process begins at the omega (ω) end of the fatty acid chain. A specific cytochrome P450 enzyme, LTB4 20-hydroxylase, introduces a hydroxyl group at the C20 position, converting LTB4 into 20-hydroxy-LTB4 (20-OH-LTB4).[6]

-

Further Oxidation: 20-OH-LTB4 is subsequently oxidized by an alcohol dehydrogenase to form 20-carboxy-LTB4 (20-COOH-LTB4).[6]

-

β-Oxidation: In the liver, 20-carboxy-LTB4 serves as a substrate for peroxisomal β-oxidation.[4] This process shortens the carbon chain, leading to the formation of the C18 dicarboxylic acid metabolite, 18-carboxy-19,20-dinor-leukotriene B4 .[4]

This metabolic cascade systematically increases the polarity and reduces the lipophilicity of the molecule, which correlates with a significant decrease in biological activity.

Figure 1: Metabolic pathway for the inactivation of Leukotriene B4.

Physiological Role and Biological Activity

The primary physiological role of 18-carboxy dinor LTB4 is to serve as a biologically inactive, water-soluble end-product of LTB4 catabolism, facilitating its excretion. While direct binding and functional data for 18-carboxy dinor LTB4 are not available in the published literature, a clear trend of diminishing activity is observed with each metabolic step.

-

20-OH-LTB4: This first metabolite retains significant biological activity, in some assays being as potent as LTB4 itself in inducing neutrophil chemotaxis.[7] It binds to the BLT1 receptor with high affinity, sometimes reported as even higher than LTB4.[8]

-

20-COOH-LTB4: The addition of a carboxyl group drastically reduces biological potency. The affinity for the LTB4 receptor is significantly lower, and its activity in causing polymorphonuclear leukocyte (PMNL) degranulation is only about 2.6% of that of LTB4.[6][9][10]

This progressive loss of function strongly implies that the subsequent metabolite, 18-carboxy dinor LTB4, is devoid of significant agonist activity at the BLT1 receptor. Its formation represents a terminal inactivation step, ensuring the resolution of the inflammatory signal initiated by LTB4.

Data Presentation: Quantitative Comparison of LTB4 and its Metabolites

The following table summarizes the available quantitative data for LTB4 and its ω-oxidized precursors. This data illustrates the structure-activity relationship where increased oxidation and chain shortening lead to a loss of biological function.

| Compound | Receptor Binding Affinity (Kd) | Chemotactic Potency (ED50) | Reference |

| Leukotriene B4 (LTB4) | 0.18 - 31.3 nM | ~10 nM | [7][8][9][10] |

| 20-Hydroxy-LTB4 | ~14.3 nM | At least as active as LTB4 | [7][8] |

| 20-Carboxy-LTB4 | Significantly lower affinity than LTB4 | Very low activity | [6][9][10] |

| 18-Carboxy dinor LTB4 | Data not available (Presumed very low) | Data not available (Presumed inactive) | N/A |

Note: Kd and ED50 values can vary based on the specific cell type and assay conditions used.

Signaling Pathways

LTB4 binding to the BLT1 receptor activates intracellular signaling cascades, leading to chemotaxis, calcium mobilization, and degranulation. Given the evidence that ω-oxidation significantly reduces receptor affinity and agonist activity, 18-carboxy dinor LTB4 is not expected to engage the BLT1 receptor or initiate downstream signaling. Its physiological role is passive—its formation removes the active ligand (LTB4) from the system.

Figure 2: LTB4 signaling versus the presumed lack of interaction for 18-Carboxy dinor LTB4.

Experimental Protocols

Characterizing the biological activity of an LTB4 metabolite like 18-carboxy dinor LTB4 involves a standard set of in vitro assays. The following are generalized protocols for key experiments.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to act as a chemoattractant for neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) to a concentration of 1-2 x 10^6 cells/mL.

-

Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber). Place a microporous filter (typically 3-5 µm pore size) between the upper and lower wells.

-

Loading: Add the test compound (18-carboxy dinor LTB4 at various concentrations) or controls (buffer alone for negative, LTB4 for positive) to the lower wells of the chamber.

-

Cell Addition: Add the neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Analysis: After incubation, remove the filter. Scrape non-migrated cells from the top surface. Fix and stain the filter to visualize the cells that have migrated through the pores to the bottom surface.

-

Quantification: Count the number of migrated cells in several high-power fields using a microscope. Plot the number of migrated cells against the concentration of the test compound to determine its chemotactic potency (ED50).

Figure 3: General workflow for a neutrophil chemotaxis assay.

Intracellular Calcium Mobilization Assay

This assay determines if a ligand can activate a Gq-coupled receptor (or a Gi-coupled receptor like BLT1 which also causes calcium flux) by measuring changes in intracellular free calcium.

Methodology:

-

Cell Culture: Culture a cell line stably expressing the human BLT1 receptor (e.g., HEK293-BLT1 or HL-60 cells differentiated into a neutrophil-like phenotype). Plate the cells in a 96- or 384-well black, clear-bottom microplate and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. Incubate for 45-60 minutes at 37°C. The AM ester allows the dye to enter the cell, where it is cleaved by intracellular esterases, trapping the fluorescent indicator.

-

Compound Preparation: Prepare a dilution series of the test compound (18-carboxy dinor LTB4) and controls (LTB4) in a separate plate.

-

Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

-

Data Acquisition: Record a baseline fluorescence reading for several seconds. The instrument then automatically injects the compound into the wells, and fluorescence is continuously monitored for 1-3 minutes to capture the transient increase in intracellular calcium.

-

Analysis: The change in fluorescence intensity (ΔRFU - Relative Fluorescence Units) is proportional to the change in intracellular calcium concentration. Plot ΔRFU against ligand concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound represents the terminal product of the primary LTB4 inactivation pathway. Its formation via ω- and subsequent β-oxidation is a critical step in resolving inflammation by eliminating the potent chemoattractant LTB4. While this metabolite itself has not been a focus of extensive pharmacological study, its role is clearly defined by the well-characterized activities of its precursors. The progressive loss of BLT1 receptor affinity and agonist function along the metabolic cascade from LTB4 to 20-OH-LTB4 and 20-COOH-LTB4 provides compelling evidence that 18-carboxy dinor LTB4 is a biologically inactive endpoint. For drug development professionals, understanding this inactivation pathway is crucial, as inhibiting these catabolic enzymes could potentiate LTB4-mediated inflammation, whereas enhancing their activity could represent a novel anti-inflammatory strategy.

References

- 1. The in vivo effect of leukotriene B4 on polymorphonuclear leukocytes and the microcirculation. Comparison with activated complement (C5a des Arg) and enhancement by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Comparison of the generation in vitro of chemotactically active LTB4 and its omega-metabolites by human neutrophils and lymphocytes/monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation of leukotrienes at the omega end: demonstration of a receptor for the 20-hydroxy derivative of leukotriene B4 on human neutrophils and implications for the analysis of leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

18-Carboxy dinor Leukotriene B4: A Technical Guide to its Role in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating acute inflammatory responses, primarily by activating and recruiting leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation. This technical guide provides an in-depth exploration of 18-carboxy dinor LTB4, a key metabolite in the catabolic cascade of LTB4. While its precursor, LTB4, is a powerful pro-inflammatory agent, current scientific evidence suggests that 18-carboxy dinor LTB4 is a biologically inactive end-product of LTB4 degradation. This guide will detail the metabolic pathways leading to the formation of 18-carboxy dinor LTB4, the known functions of its precursors, and the experimental protocols used to study these molecules. The conspicuous absence of a defined pro-inflammatory role for 18-carboxy dinor LTB4 underscores its position as a marker of LTB4 inactivation.

The Metabolic Pathway of LTB4 Inactivation

18-Carboxy dinor LTB4 is the culmination of a series of enzymatic reactions designed to terminate the pro-inflammatory signaling of LTB4. This metabolic cascade primarily occurs in the liver and involves two main stages: ω-oxidation followed by β-oxidation.

Initially, LTB4 undergoes ω-oxidation, a reaction catalyzed by specific cytochrome P450 enzymes, to form 20-hydroxy-LTB4 (20-OH-LTB4). This metabolite can be further oxidized to 20-carboxy-LTB4 (20-COOH-LTB4)[1]. Subsequently, 20-carboxy-LTB4 is transported into peroxisomes where it undergoes β-oxidation. This process shortens the carbon chain from the ω-end, leading to the formation of 18-carboxy dinor LTB4[2][3][4].

dot

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Function of LTB4 and its Primary Metabolites in Inflammation

To understand the significance of 18-carboxy dinor LTB4, it is essential to first grasp the potent pro-inflammatory functions of its precursor, LTB4, and the modulatory roles of the intermediate metabolites.

Leukotriene B4 (LTB4): A Potent Pro-inflammatory Mediator

LTB4 is a powerful chemoattractant for neutrophils, drawing these immune cells to sites of inflammation[5][6]. It exerts its effects by binding to two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2[7][8][9]. Activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory responses:

-

Chemotaxis and Cell Recruitment: LTB4 is a primary driver of neutrophil migration to inflamed tissues[10].

-

Immune Cell Activation: It enhances the phagocytic activity of neutrophils and macrophages and stimulates the release of lysosomal enzymes and reactive oxygen species[11].

-

Cytokine and Chemokine Production: LTB4 can amplify the inflammatory response by inducing the production of various cytokines and chemokines, such as IL-6, IL-8, TNF-α, and MCP-1[11][12].

20-Hydroxy-LTB4 and 20-Carboxy-LTB4: Modulators of LTB4 Activity

The ω-oxidation metabolites of LTB4, 20-OH-LTB4 and 20-COOH-LTB4, exhibit significantly reduced biological activity compared to LTB4. In fact, they are often considered to be part of a negative feedback loop that dampens the inflammatory response. Studies have shown that these metabolites can act as partial agonists or antagonists at the BLT1 receptor, thereby inhibiting LTB4-induced neutrophil chemotaxis and activation[13][14]. The biological activity of 20-carboxy LTB4 is only about 2.6% of that of LTB4 in causing degranulation in polymorphonuclear leukocytes[15].

The Function of 18-Carboxy dinor LTB4 in Inflammation: An Inactive Metabolite

Current scientific literature lacks evidence for any significant biological activity of 18-carboxy dinor LTB4 in inflammation. It is widely regarded as a terminal, inactive metabolite of LTB4. Its formation through β-oxidation represents the final step in the catabolic pathway designed to clear and inactivate the potent pro-inflammatory mediator, LTB4. Therefore, the primary "function" of 18-carboxy dinor LTB4 in the context of inflammation is to serve as a biomarker of LTB4 metabolism and turnover. Elevated levels of 18-carboxy dinor LTB4 in biological samples would indicate a high rate of LTB4 production and subsequent inactivation.

Quantitative Data

As 18-carboxy dinor LTB4 is considered biologically inactive, there is a lack of quantitative data regarding its functional effects on inflammatory parameters (e.g., IC50, EC50 values for chemotaxis or cytokine release). The available quantitative data primarily pertains to its precursor, LTB4, and the initial ω-oxidation metabolites.

| Compound | Receptor Binding Affinity (Kd) | EC50 for Neutrophil Chemotaxis |

| Leukotriene B4 (LTB4) | ~0.2-1 nM (BLT1) | ~1-10 nM |

| 20-OH-LTB4 | Lower affinity than LTB4 | Significantly higher than LTB4 |

| 20-COOH-LTB4 | Much lower affinity than LTB4 | Very high or inactive |

| 18-Carboxy dinor LTB4 | Not reported, presumed negligible | Not reported, presumed inactive |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The study of 18-carboxy dinor LTB4 and its role in inflammation involves a combination of analytical techniques to measure its levels and functional assays to assess its biological activity (or lack thereof).

Analysis of LTB4 and its Metabolites by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of LTB4 and its metabolites from biological samples.

A. Sample Preparation (Solid Phase Extraction)

-

Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with a suitable acid (e.g., 1 M HCl).

-

Add an internal standard (e.g., deuterated LTB4) to each sample for accurate quantification.

-

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lipids with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

B. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient: A linear gradient from ~30% B to ~95% B over 10-15 minutes.

-

Flow Rate: ~0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

LTB4: m/z 335 -> 195

-

20-OH-LTB4: m/z 351 -> 333

-

20-COOH-LTB4: m/z 365 -> 319

-

18-Carboxy dinor LTB4: m/z 337 -> 195 (or other specific fragments)

-

Internal Standard (e.g., LTB4-d4): m/z 339 -> 197

-

-

dot

Caption: Workflow for the analysis of LTB4 metabolites.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to determine the chemotactic activity of a substance on neutrophils.

-

Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

-

Assay Setup:

-

Use a Boyden chamber or a multi-well plate with a porous membrane insert (typically 3-5 µm pores).

-

Add the test compound (e.g., 18-carboxy dinor LTB4, with LTB4 as a positive control and buffer as a negative control) to the lower chamber.

-

Add the isolated neutrophils to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

-

Quantification of Migration:

-

Remove the insert and wipe the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and measure the fluorescence of the migrated cells.

-

Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine production from immune cells in response to a stimulus.

-

Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells or a specific cell line) in a multi-well plate.

-

Stimulation: Treat the cells with the test compound (e.g., 18-carboxy dinor LTB4) in the presence or absence of a co-stimulant (e.g., lipopolysaccharide, LPS). Include appropriate positive (LPS alone) and negative (medium alone) controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

-

Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Add a substrate for the enzyme (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

-

Signaling Pathways

As 18-carboxy dinor LTB4 is considered inactive, there is no established signaling pathway for this molecule. The relevant signaling pathway is that of its precursor, LTB4, which primarily signals through the BLT1 receptor.

dot

Caption: Simplified LTB4 signaling pathway via the BLT1 receptor.

Conclusion

18-carboxy dinor LTB4 is a terminal metabolite of the potent pro-inflammatory lipid mediator, LTB4. While LTB4 and its initial ω-oxidation products play significant roles in the initiation and regulation of inflammation, 18-carboxy dinor LTB4 is currently understood to be a biologically inactive molecule. Its presence in biological systems serves as an indicator of LTB4 production and catabolism. For researchers and drug development professionals, understanding the complete metabolic pathway of LTB4 is crucial for accurately interpreting the roles of these lipid mediators in inflammatory diseases and for the development of targeted therapeutics that modulate the LTB4 signaling axis. Future research could explore if 18-carboxy dinor LTB4 has any as-yet-undiscovered biological activities, but based on current knowledge, it represents the end of the line for LTB4's pro-inflammatory journey.

References

- 1. researchgate.net [researchgate.net]

- 2. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Too much of a good thing: How modulating LTB4 actions restore host defense in homeostasis or disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ELISA Protocol [protocols.io]

- 13. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

The Biological Activity of 18-Carboxy dinor LTB4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the host's immune response, particularly in the recruitment and activation of neutrophils. The biological actions of LTB4 are mediated primarily through its high-affinity G protein-coupled receptor, BLT1. The metabolic inactivation of LTB4 is a critical process for the resolution of inflammation. This inactivation occurs via omega-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequent metabolism of 20-carboxy-LTB4 through β-oxidation results in the formation of 18-carboxy-dinor-LTB4.[1][2][3][4] This technical guide provides a comprehensive overview of the known biological activity of 18-carboxy dinor LTB4, placing it within the context of its parent compounds and detailing the experimental methodologies used to assess the activity of such leukotrienes.

Biological Activity of 18-Carboxy dinor LTB4 and Related Metabolites

Direct quantitative data on the biological activity of 18-carboxy dinor LTB4, such as receptor binding affinity (Ki), potency in cellular assays (EC50), or inhibitory concentrations (IC50), is notably scarce in published literature. However, its activity can be inferred from the well-characterized biological activities of its metabolic precursors, LTB4 and 20-carboxy LTB4.

It is a well-established principle that the metabolic inactivation of LTB4 leads to a significant reduction in its pro-inflammatory activity. This is evident in the biological data available for 20-carboxy LTB4, the immediate precursor to 18-carboxy dinor LTB4.

Comparative Biological Activity

| Compound | Receptor Binding Affinity (Relative to LTB4) | Neutrophil Chemotaxis | Polymorphonuclear Leukocyte (PMNL) Degranulation | Reference |

| Leukotriene B4 (LTB4) | High | Potent chemoattractant | Active | [5][6][7] |

| 20-hydroxy-LTB4 | 8-fold less effective than LTB4 in competing for [3H]LTB4 binding | Equipotent with LTB4 but with lower maximal response | - | [5] |

| 20-carboxy-LTB4 | 1000-fold less effective than LTB4 in competing for [3H]LTB4 binding | Inactive up to 1,000 nM | Approximately 2.6% of the activity of LTB4 | [3][5] |

| 18-Carboxy dinor LTB4 | Not available | Not available | Not available | - |

Based on the trend of decreasing biological activity with each metabolic step, it is highly probable that 18-carboxy dinor LTB4 possesses very low to negligible biological activity at the LTB4 receptors.

LTB4 Signaling and Metabolic Pathways

To understand the context of 18-Carboxy dinor LTB4's presumed low activity, it is essential to visualize the metabolic cascade from the highly active LTB4 and the subsequent signaling pathway that LTB4 initiates.

LTB4 Metabolic Pathway

The following diagram illustrates the metabolic conversion of LTB4 to its less active metabolites, including 18-Carboxy dinor LTB4.

LTB4 Signaling Pathway

Upon binding to its high-affinity receptor, BLT1, LTB4 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of leukotrienes. These protocols are generalized based on standard practices and can be adapted for the study of 18-Carboxy dinor LTB4.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor, in this case, the BLT1 receptor.

Objective: To determine the binding affinity (Ki) of 18-Carboxy dinor LTB4 for the BLT1 receptor.

Materials:

-

Membrane preparations from cells expressing the BLT1 receptor (e.g., guinea pig spleen homogenate).[5]

-

Radiolabeled LTB4 (e.g., [3H]LTB4).

-

Unlabeled 18-Carboxy dinor LTB4 and LTB4 (for competition).

-

Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Workflow:

Procedure:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]LTB4, and varying concentrations of unlabeled 18-Carboxy dinor LTB4 or LTB4.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a key event in G protein-coupled receptor signaling.[8][9][10][11]

Objective: To determine the potency (EC50) of 18-Carboxy dinor LTB4 in inducing calcium mobilization in cells expressing BLT1.

Materials:

-

Cells expressing the BLT1 receptor (e.g., human peripheral blood mononuclear cells).[8][10][11]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][10][11]

-

18-Carboxy dinor LTB4 and LTB4 (as a positive control).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium).

-

Fluorometric imaging plate reader or flow cytometer.

Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometric evaluation of the effects of leukotriene B4 receptor antagonists (LY255283 and SC-41930) on calcium mobilization and integrin expression of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

18-Carboxy Dinor LTB4: An In-Depth Technical Guide to its Role as a Biomarker of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and a key driver of inflammation. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a critical role in the pathogenesis of numerous inflammatory diseases. The biological activity of LTB4 is tightly regulated through its rapid metabolism into less active compounds. One such terminal metabolite, 18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4), is emerging as a potentially stable and reliable biomarker for monitoring LTB4-driven inflammation. This technical guide provides a comprehensive overview of 18-carboxy dinor LTB4, including its biochemical synthesis, the signaling pathways of its parent compound, quantitative data on LTB4 and its metabolites in inflammatory conditions, and detailed experimental protocols for their analysis.

Biochemical Pathway: From LTB4 to 18-Carboxy Dinor LTB4

The metabolic inactivation of LTB4 is a multi-step process primarily occurring in the liver and to some extent in neutrophils.[1][2] This pathway involves initial ω-oxidation followed by β-oxidation.

-

ω-Oxidation of LTB4: The first step is the hydroxylation of LTB4 at the C20 position to form 20-hydroxy-LTB4. This reaction is catalyzed by specific cytochrome P450 enzymes, notably from the CYP4F family.[3]

-

Oxidation to 20-carboxy-LTB4: Subsequently, 20-hydroxy-LTB4 is further oxidized to 20-carboxy-LTB4 by alcohol and aldehyde dehydrogenases.[3]

-

β-Oxidation to 18-carboxy dinor LTB4: The final step in this major degradation pathway is the peroxisomal β-oxidation of 20-carboxy-LTB4, which removes two carbon units from the carboxylic acid end, to yield 18-carboxy dinor LTB4.[4][5][6]

This metabolic cascade effectively terminates the pro-inflammatory signaling of LTB4, as the resulting metabolites have significantly reduced biological activity.[7][8]

LTB4 Signaling Pathway

LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[9] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T lymphocytes, while BLT2 has a broader expression pattern.[5] Activation of these receptors initiates a cascade of intracellular signaling events that culminate in various cellular responses critical to inflammation.

Key signaling events include:

-

G-protein Activation: Ligand binding to BLT receptors leads to the activation of heterotrimeric G proteins.

-

Phospholipase C (PLC) Activation: Activated G proteins stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG synergistically activate PKC.

-

MAPK Pathway Activation: LTB4 signaling also activates the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, JNK, and p38 MAPK.

-

PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important downstream effector of LTB4 receptor activation.

-

NF-κB Activation: Ultimately, these signaling pathways converge on the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]

The culmination of these signaling events results in chemotaxis, degranulation, production of reactive oxygen species (ROS), and enhanced phagocytosis by immune cells.

Quantitative Data of LTB4 and its Metabolites in Inflammatory Diseases

Direct quantitative data for 18-carboxy dinor LTB4 in various inflammatory diseases is sparse in the literature. However, levels of its precursor, LTB4, have been extensively studied and are presented below. Elevated LTB4 levels are indicative of increased flux through its metabolic pathway, suggesting that concentrations of 18-carboxy dinor LTB4 would also be elevated in these conditions.

| Disease State | Sample Type | LTB4 Concentration (Patient Group) | LTB4 Concentration (Control Group) | Reference |

| Type 2 Diabetes with Cardiovascular Autonomic Neuropathy (CAN) | Plasma | Incipient CAN: 69.7 ± 16.6 pg/mLDefinitive CAN: 71.5 ± 15.7 pg/mL | No CAN: 57.0 ± 13.9 pg/mL | [10][11] |

| Acute Respiratory Distress Syndrome (ARDS) | Plasma | Significantly higher than at-risk group | (Patients at risk of ARDS) | [12] |

| Aspirin-Intolerant Asthma (AIA) (post-challenge) | Urine (LTBG*) | Significantly increased post-challenge | Pre-challenge levels | [13] |

| Zellweger Syndrome | Urine | Median: 97 nmol/mol creatinine | < 5 nmol/mol creatinine | [14] |

| Zellweger Syndrome (ω-carboxy-LTB4) | Urine | Median: 898 nmol/mol creatinine | < 5 nmol/mol creatinine | [14] |

*LTBG (LTB4 glucuronide) is another urinary metabolite of LTB4.

Experimental Protocols

The gold standard for the quantification of 18-carboxy dinor LTB4 and other eicosanoids is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol: Quantification of 18-Carboxy Dinor LTB4 in Urine by LC-MS/MS

This protocol is a representative methodology based on established procedures for urinary eicosanoid analysis.[15][16][17]

1. Sample Collection and Storage:

-

Collect spot urine samples in sterile containers.

-

Immediately add an antioxidant solution (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.

-

Centrifuge to remove cellular debris.

-

Store supernatant at -80°C until analysis.

2. Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw urine samples on ice.

-

Spike samples with a known amount of a deuterated internal standard for 18-carboxy dinor LTB4 (e.g., 18-carboxy dinor LTB4-d4).

-

Acidify the urine to pH ~3.5 with formic acid.

-

Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Strata-X) with methanol followed by water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interfering substances.

-

Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial LC mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) is typically used for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from a low to high concentration of mobile phase B is used to separate the analytes.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 18-carboxy dinor LTB4 and its deuterated internal standard. The exact m/z values will need to be determined empirically or from the literature.

-

Optimization: Optimize MS parameters such as declustering potential and collision energy for each analyte to maximize sensitivity.

-

4. Data Analysis and Quantification:

-

Generate a standard curve using known concentrations of 18-carboxy dinor LTB4.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of 18-carboxy dinor LTB4 in the samples by interpolating the peak area ratios onto the standard curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Conclusion

18-Carboxy dinor LTB4 represents a downstream, terminally inactivated metabolite of the potent pro-inflammatory mediator LTB4. Its position in the metabolic pathway makes it an attractive candidate biomarker for assessing LTB4-driven inflammation, potentially offering a more time-integrated and stable measure of pathway activation compared to its rapidly metabolized precursors. While direct quantitative data in human inflammatory diseases are still emerging, the established link to LTB4 metabolism and the availability of sensitive analytical methods like LC-MS/MS provide a strong foundation for future research. Further studies correlating the levels of 18-carboxy dinor LTB4 with disease activity and therapeutic response are warranted to fully establish its clinical utility in drug development and patient management.

References

- 1. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding and metabolism of leukotriene B4 by neutrophils and their subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased leukotriene B4 plasma concentration in type 2 diabetes individuals with cardiovascular autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evolution of leukotriene B4, peptide leukotrienes, and interleukin-8 plasma concentrations in patients at risk of acute respiratory distress syndrome and with acute respiratory distress syndrome: mortality prognostic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increase in urinary leukotriene B4 glucuronide concentration in patients with aspirin-intolerant asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased urinary excretion of LTB4 and omega-carboxy-LTB4 in patients with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A single extraction 96-well method for LC-MS/MS quantification of urinary eicosanoids, steroids and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 18-Carboxy dinor LTB4 in Neutrophil Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by activating neutrophils. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. One of the metabolic pathways involves ω-oxidation followed by β-oxidation, leading to the formation of various metabolites, including 18-Carboxy dinor LTB4. While the functions of LTB4 and its initial ω-oxidation products, 20-hydroxy-LTB4 (20-OH-LTB4) and 20-carboxy-LTB4 (20-COOH-LTB4), in neutrophils are well-documented, the specific role of the downstream β-oxidation metabolite, 18-Carboxy dinor LTB4, remains largely uncharacterized. This technical guide provides a comprehensive overview of the known metabolic pathway of LTB4, details the established functions of its primary metabolites in neutrophils, and discusses the putative role of 18-Carboxy dinor LTB4 based on the available, albeit limited, scientific literature. This document aims to serve as a resource for researchers investigating the intricate roles of lipid mediators in inflammation and to guide future studies into the biological significance of LTB4's metabolic cascade.

Introduction

Neutrophils are the first line of defense in the innate immune system, migrating to sites of inflammation to eliminate pathogens. Their activation and recruitment are orchestrated by a complex network of signaling molecules, among which the eicosanoid leukotriene B4 (LTB4) is a key player. LTB4 is a potent chemoattractant for neutrophils and stimulates a range of pro-inflammatory responses, including degranulation and the production of reactive oxygen species (ROS).[1] The inflammatory cascade initiated by LTB4 is self-limiting, in part due to its rapid metabolism into less active compounds. This metabolic process is critical for the resolution of inflammation and preventing excessive tissue damage.

Biosynthesis and Metabolism of LTB4

LTB4 is synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and LTA4 hydrolase.[2] Once formed, LTB4 is rapidly metabolized, primarily through two main pathways: ω-oxidation and subsequent β-oxidation.

2.1. ω-Oxidation: This initial step is catalyzed by cytochrome P450 enzymes, predominantly from the CYP4F family, which hydroxylate LTB4 at the ω-position (C-20) to form 20-OH-LTB4. This is further oxidized to 20-COOH-LTB4.[3] These metabolites are generally considered to be less biologically active than LTB4 and can even act as antagonists at the LTB4 receptor BLT1.[4][5]

2.2. β-Oxidation: Following ω-oxidation to 20-COOH-LTB4, the molecule can undergo peroxisomal β-oxidation from the ω-end. This process shortens the carbon chain by two carbons, resulting in the formation of 18-Carboxy dinor LTB4.[6][7] This metabolic step primarily occurs in the liver.[6]

Figure 1: Simplified metabolic pathway of Leukotriene B4.

Role of LTB4 and its ω-Oxidation Metabolites in Neutrophil Function

The effects of LTB4 on neutrophil function are well-established and are mediated primarily through the high-affinity G protein-coupled receptor, BLT1.

3.1. Chemotaxis: LTB4 is a potent chemoattractant for neutrophils, guiding them to sites of inflammation.[2][8] Its ω-oxidation metabolites, 20-OH-LTB4 and 20-COOH-LTB4, exhibit significantly reduced chemotactic activity.[9] In fact, they have been shown to inhibit LTB4-mediated neutrophil migration, suggesting a role in the negative regulation of inflammation.[4]

3.2. Degranulation: LTB4 induces the release of granular contents from neutrophils, including enzymes such as myeloperoxidase and elastase, which contribute to the killing of pathogens and can also cause tissue damage.[10] The ω-oxidation metabolites are less potent in inducing degranulation.[4]

3.3. Reactive Oxygen Species (ROS) Production: LTB4 can prime neutrophils for an enhanced respiratory burst, leading to the production of ROS, which are essential for microbial killing.[3][11] While LTB4 itself is a weak inducer of ROS, it potentiates the response to other stimuli. The effects of its metabolites on ROS production are less clear, with some studies suggesting they also have priming activity.[3][11]

Putative Role of 18-Carboxy dinor LTB4 in Neutrophil Function

Direct experimental evidence detailing the specific effects of 18-Carboxy dinor LTB4 on neutrophil function is currently lacking in the scientific literature. However, based on the established structure-activity relationships of LTB4 and its other metabolites, a putative role can be inferred.

Given that 18-Carboxy dinor LTB4 is a product of further metabolism of the less active 20-COOH-LTB4, it is highly probable that it possesses significantly reduced or no pro-inflammatory activity on neutrophils. The structural modifications, including the shortened carbon chain and the presence of a terminal carboxyl group, likely diminish its ability to bind effectively to and activate the BLT1 receptor.

It is plausible that 18-Carboxy dinor LTB4, similar to 20-OH-LTB4 and 20-COOH-LTB4, could act as a weak agonist or even an antagonist at the BLT1 receptor. By competing with LTB4 for receptor binding without eliciting a strong downstream signal, it could contribute to the termination of the inflammatory response.

Data Presentation

The following tables summarize the known biological activities of LTB4 and its primary metabolites on neutrophil functions. No quantitative data for 18-Carboxy dinor LTB4 is currently available.

Table 1: Chemotactic Activity of LTB4 and its Metabolites on Human Neutrophils

| Compound | EC50 for Chemotaxis (M) | Relative Potency vs. LTB4 | Reference |

| LTB4 | 10-8 | 1 | [9] |

| 20-OH-LTB4 | Weak agonist activity | Significantly lower | [5] |

| 20-COOH-LTB4 | No chemotactic activity | Inactive | [5] |

| 18-Carboxy dinor LTB4 | Data not available | Data not available |

Table 2: Effects of LTB4 and its Metabolites on Other Neutrophil Functions

| Function | LTB4 | 20-OH-LTB4 | 20-COOH-LTB4 | 18-Carboxy dinor LTB4 |

| Degranulation | Induces | Weakly induces/Inhibits LTB4 effect | Inhibits LTB4 effect | Data not available |

| ROS Production (Priming) | Primes | Primes | Primes | Data not available |

| Receptor Binding (BLT1) | High affinity | High affinity | High affinity | Data not available |

Experimental Protocols

Detailed experimental protocols specifically for investigating the effects of 18-Carboxy dinor LTB4 on neutrophil function have not been published. However, standard assays used for studying the effects of other leukotrienes can be adapted for this purpose.

6.1. Neutrophil Isolation: Human neutrophils can be isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

6.2. Chemotaxis Assay (Boyden Chamber Assay):

-

Place a microporous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

-

Add a solution of 18-Carboxy dinor LTB4 at various concentrations to the lower wells.

-

Add a suspension of isolated neutrophils to the upper wells.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).

-

After incubation, fix and stain the membrane.

-

Quantify the number of neutrophils that have migrated to the lower side of the membrane by microscopy.

Figure 2: Experimental workflow for a neutrophil chemotaxis assay.

6.3. Degranulation Assay (Myeloperoxidase Release):

-

Incubate isolated neutrophils with various concentrations of 18-Carboxy dinor LTB4 at 37°C.

-

After a defined time, centrifuge the cell suspension to pellet the neutrophils.

-

Collect the supernatant.

-

Measure the myeloperoxidase (MPO) activity in the supernatant using a colorimetric assay (e.g., with o-dianisidine dihydrochloride and H2O2).

-

Express the results as a percentage of total MPO activity (obtained by lysing an equivalent number of cells).

6.4. ROS Production Assay (Dihydrorhodamine 123 Oxidation):

-

Load isolated neutrophils with the fluorescent probe Dihydrorhodamine 123 (DHR 123).

-

Treat the cells with 18-Carboxy dinor LTB4, either alone or as a priming agent before stimulation with a second agonist (e.g., fMLP).

-

Measure the increase in fluorescence over time using a fluorometer or flow cytometer. The oxidation of DHR 123 to the fluorescent rhodamine 123 is proportional to ROS production.

Signaling Pathways

LTB4 exerts its effects on neutrophils by binding to the BLT1 receptor, which is coupled to Gi and Gq proteins. Activation of these G proteins leads to a cascade of downstream signaling events, including:

-

Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated release of intracellular calcium (Ca2+).

-

DAG-mediated activation of protein kinase C (PKC).

-

Activation of phosphoinositide 3-kinase (PI3K) and downstream pathways involving Akt.

-

Activation of small GTPases such as Rac and Rho, which regulate cytoskeletal rearrangements necessary for chemotaxis.

The interaction of 18-Carboxy dinor LTB4 with this signaling pathway is currently unknown. It is hypothesized that due to its structural dissimilarity to LTB4, its affinity for the BLT1 receptor and its ability to trigger these downstream events would be significantly attenuated.

Figure 3: Overview of the LTB4 signaling pathway in neutrophils.

Conclusion and Future Directions

18-Carboxy dinor LTB4 is a terminal metabolite in the β-oxidation pathway of LTB4. While direct evidence is scarce, its chemical structure suggests that it is likely to be biologically inactive or significantly less active than LTB4 in stimulating neutrophil functions. It may play a role in the resolution of inflammation by competing with LTB4 for receptor binding.

Future research should focus on:

-

Synthesizing and purifying 18-Carboxy dinor LTB4 to enable direct in vitro and in vivo studies.

-

Performing receptor binding assays to determine its affinity for BLT1 and BLT2 receptors on neutrophils.

-

Conducting functional assays (chemotaxis, degranulation, ROS production) to directly assess its biological activity on neutrophils.

-

Investigating its effects in animal models of inflammation to understand its in vivo relevance.

A thorough understanding of the complete metabolic cascade of LTB4 and the biological activities of all its metabolites is crucial for the development of novel therapeutic strategies targeting LTB4-mediated inflammation. Elucidating the precise role of 18-Carboxy dinor LTB4 will provide a more complete picture of the intricate mechanisms that govern the resolution of inflammatory responses.

References

- 1. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The emerging role for metabolism in fueling neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene b4 and its metabolites prime the neutrophil oxidase and induce proinflammatory activation of human pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on 18-Carboxy dinor Leukotriene B4 in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator implicated in the pathogenesis of a wide range of inflammatory diseases. Its biological activity is terminated through metabolic inactivation, primarily via omega-oxidation, leading to the formation of 18-Carboxy dinor Leukotriene B4 (18-COOH-LTB4). Due to its enhanced stability compared to the parent molecule, 18-COOH-LTB4 has emerged as a crucial biomarker for monitoring LTB4 production and the associated inflammatory status in vivo. This technical guide provides a comprehensive overview of the metabolic pathway of LTB4 to 18-COOH-LTB4, its role in various inflammatory conditions, and detailed methodologies for its quantification in biological matrices.

Introduction

Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and a key driver of the inflammatory cascade in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[1] The synthesis of LTB4 is initiated from arachidonic acid by the enzyme 5-lipoxygenase (5-LO). The potent biological effects of LTB4 are tightly regulated through rapid metabolic degradation. One of the principal inactivation pathways is omega-oxidation, which ultimately yields the stable, dicarboxylic acid metabolite, this compound (18-COOH-LTB4).[2][3][4] The measurement of this stable end-product in biological fluids such as urine, plasma, and synovial fluid offers a reliable and non-invasive window into the in vivo production of LTB4, making it an invaluable tool for researchers and clinicians.

Metabolism of Leukotriene B4

The transformation of LTB4 to 18-COOH-LTB4 is a multi-step enzymatic process that primarily occurs in the liver and neutrophils.[2][4][5]

-

ω-Hydroxylation: The initial and rate-limiting step is the hydroxylation of LTB4 at the C20 position to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by cytochrome P450 enzymes, predominantly from the CYP4F family.

-

Oxidation to Carboxylic Acid: The newly formed 20-OH-LTB4 is then further oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4 (20-COOH-LTB4).

-

β-Oxidation: Finally, 20-COOH-LTB4 undergoes two cycles of β-oxidation, which shortens the carbon chain by two carbons, resulting in the formation of the C18 dicarboxylic acid, 18-COOH-dinor-LTB4.[2][3][4]

Figure 1: Metabolic pathway of LTB4 to 18-COOH-LTB4.

Role in Inflammatory Diseases

Elevated levels of LTB4 and its metabolites are hallmarks of several inflammatory disorders. The quantification of 18-COOH-LTB4 provides a valuable tool to assess disease activity and the efficacy of anti-inflammatory therapies.

Rheumatoid Arthritis (RA)

LTB4 is a potent chemoattractant for neutrophils, driving their infiltration into the synovial fluid of RA patients and contributing to joint inflammation and destruction.[6][7] Studies have shown significantly higher levels of LTB4 in the synovial fluid of RA patients compared to those with osteoarthritis.[5] While direct quantitative data for 18-COOH-LTB4 in RA is limited in the readily available literature, the established role of LTB4 suggests that its metabolite would also be elevated, serving as a potential biomarker for disease activity.

Inflammatory Bowel Disease (IBD)

In IBD, including Crohn's disease and ulcerative colitis, LTB4 contributes to the recruitment of inflammatory cells to the intestinal mucosa.[8][9] The inflamed mucosa in IBD shows increased 5-lipoxygenase activity and decreased LTB4 ω-hydroxylase activity, leading to elevated LTB4 levels.[8] Although specific fecal or plasma concentrations of 18-COOH-LTB4 in IBD patients are not well-documented in publicly accessible sources, it is a logical target for biomarker studies in this area.

Respiratory Diseases

In asthma, LTB4 is involved in bronchoconstriction and airway inflammation. Studies have investigated urinary levels of other leukotrienes, such as LTE4, as non-invasive markers of LTB4-mediated inflammation following allergen challenges.[2][4][10] This suggests that urinary 18-COOH-LTB4 could also serve as a valuable biomarker in respiratory diseases.

Cardiovascular Disease

LTB4 is implicated in the pathogenesis of atherosclerosis by promoting the adhesion of leukocytes to the vascular endothelium. Elevated plasma levels of LTB4 have been observed in patients with acute myocardial infarction. Consequently, measuring plasma or urinary 18-COOH-LTB4 could provide insights into the inflammatory component of cardiovascular diseases.

Quantitative Data Summary

Comprehensive quantitative data for 18-COOH-LTB4 across various inflammatory diseases and biological matrices is not extensively available in the public domain. The following table summarizes the general findings for LTB4, with the logical inference that its stable metabolite, 18-COOH-LTB4, would follow a similar pattern. Further targeted clinical research is required to establish definitive concentration ranges for 18-COOH-LTB4 in health and disease.

| Disease | Biological Matrix | Analyte | Observation |

| Rheumatoid Arthritis | Synovial Fluid | LTB4 | Significantly higher levels in RA patients compared to osteoarthritis patients.[5] |

| Inflammatory Bowel Disease | Colonic Mucosa | LTB4 | Increased levels in inflamed mucosa due to increased synthesis and decreased degradation.[8] |

| Asthma | Urine | LTE4 | Increased urinary excretion following allergen challenge, indicating systemic leukotriene production.[2][4][10] |

| Cardiovascular Disease | Plasma | LTB4 | Elevated levels in patients with acute myocardial infarction. |

Experimental Protocols

Accurate quantification of 18-COOH-LTB4 requires robust and sensitive analytical methods, primarily involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) from Urine (General Protocol)

This protocol outlines a general procedure for the extraction of leukotriene metabolites from urine, which can be adapted for 18-COOH-LTB4.

Materials:

-

C18 SPE cartridges

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

Formic acid

-

Internal standard (e.g., deuterated 18-COOH-LTB4)

Procedure:

-

Sample Pre-treatment: Acidify the urine sample to approximately pH 4 with formic acid. Add an appropriate internal standard.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 1-2 column volumes of water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can further remove less polar interferences.

-

Elution: Elute the analyte of interest with 1-2 column volumes of methanol or acetonitrile.

-

Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Figure 2: General workflow for SPE of urinary leukotrienes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters (General Method)

The following provides a starting point for developing an LC-MS/MS method for 18-COOH-LTB4.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-9 min: Hold at 95% B

-

9-10 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operated in negative electrospray ionization (ESI-) mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 18-COOH-LTB4 and its internal standard would need to be optimized. The exact m/z values will depend on the specific molecule and instrumentation.

Conclusion